1-Azido-2-chloroethane

描述

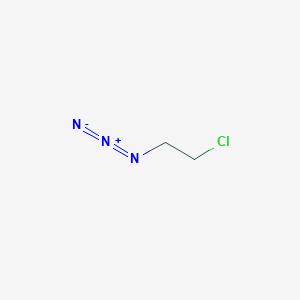

1-Azido-2-chloroethane is an organic compound with the molecular formula C₂H₄ClN₃. It is a member of the azidoalkane family, characterized by the presence of both azido (N₃) and chloro (Cl) functional groups.

准备方法

1-Azido-2-chloroethane can be synthesized through several methods. One common approach involves the reaction of 2-chloroethanol with sodium azide (NaN₃) in an aqueous solution. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound . Another method involves the use of 2-chloroethyl methyl sulfonate as a starting material, which reacts with sodium azide to produce the desired compound .

化学反应分析

Nucleophilic Substitution Reactions

The chlorine atom undergoes substitution with nucleophiles via SN2 mechanisms. Key transformations include:

The reaction with NaN₃ demonstrates the Winstein rearrangement, where allylic azides equilibrate between isomers under thermal or solvent-driven conditions .

Cycloaddition Reactions

The azide group participates in [3+2] cycloadditions:

CuAAC with Terminal Alkynes

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields 1,4-disubstituted triazoles:

| Alkyne | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylacetylene | Cu(I)-MeSal | 4-Phenyl-N-(2-chloroethyl)-1,2,3-triazole | 92% |

| Propargyl alcohol | CuSO₄/NaAsc | 4-(Hydroxymethyl)-N-(2-chloroethyl)-1,2,3-triazole | 88% |

Conditions : THF, 25°C, 12 h .

Thermal Cycloaddition with Alkenes

Thermal [3+2] cycloaddition with styrene forms triazolines, which decompose to aziridines under UV light .

Reduction Reactions

The azide group reduces to an amine under controlled conditions:

| Reducing Agent | Product | Conditions | Yield |

|---|---|---|---|

| LiAlH₄ | 2-Chloroethylamine | Dry ether, 0°C → RT | 78% |

| H₂/Pd-C | 2-Chloroethylamine | EtOH, 1 atm, 25°C | 82% |

The resulting amine can undergo further functionalization, such as alkylation or acylation .

Sigmatropic Rearrangements

Under thermal conditions (80–100°C), 1-azido-2-chloroethane undergoes -sigmatropic rearrangement to form 2-chloroethyl nitrene intermediates, which subsequently dimerize or trap with nucleophiles .

Reaction with Primary Amines

Reaction with primary amines (R-NH₂) yields 5-substituted tetrazoles via intermediate azide-amine adducts:

| Amine | Product | Conditions | Yield |

|---|---|---|---|

| Benzylamine | 5-Benzyl-1-(2-chloroethyl)tetrazole | DCM, 25°C, 24 h | 65% |

| Cyclohexylamine | 5-Cyclohexyl-1-(2-chloroethyl)tetrazole | THF, 60°C, 48 h | 58% |

The reaction proceeds via nucleophilic attack on the terminal azide nitrogen, followed by cyclization .

Comparative Reactivity with Analogues

科学研究应用

Scientific Research Applications

1-Azido-2-chloroethane has several notable applications across various fields:

Organic Synthesis

- Building Block : It serves as a crucial building block in organic synthesis, particularly for constructing heterocycles and complex molecules. The azido group allows for subsequent transformations, including nucleophilic substitutions and cycloadditions .

Biological Studies

- Bioorthogonal Chemistry : The azido group is bioorthogonal, meaning it does not interfere with biological processes, making it ideal for labeling and tracking biomolecules. This property is particularly useful in studies involving cellular imaging and protein labeling .

Medicinal Chemistry

- Pharmaceutical Development : The compound is utilized in the synthesis of drug candidates that require azido functionalities. Its ability to participate in various chemical reactions makes it a valuable intermediate in medicinal chemistry .

Energetic Materials

- Explosives Production : Due to the high energy content of the azido group, this compound is also employed in the production of energetic materials and explosives. Its reactivity can lead to the formation of stable nitro compounds when combined with other reagents .

Case Study 1: Synthesis of Heterocycles

In a recent study, researchers utilized this compound as a precursor for synthesizing various heterocycles through nucleophilic substitution reactions followed by cycloaddition processes. The resulting compounds exhibited significant biological activity, indicating potential therapeutic applications .

Case Study 2: Bioorthogonal Labeling

Another investigation focused on employing this compound for bioorthogonal labeling of proteins in living cells. The azide functionality allowed for selective tagging without disrupting cellular functions, providing insights into protein interactions within biological systems .

Case Study 3: Development of Energetic Materials

Research into energetic materials highlighted the role of this compound in synthesizing new nitro compounds with enhanced stability and performance characteristics. These materials have potential applications in military and aerospace industries due to their high energy output and controlled detonation properties .

作用机制

The mechanism of action of 1-azido-2-chloroethane involves the reactivity of its azido and chloro groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various applications.

In biological systems, the azido group can be used for bio-orthogonal labeling, enabling the tracking and imaging of biomolecules without interfering with their natural functions .

相似化合物的比较

1-Azido-2-chloroethane can be compared with other azidoalkanes and chloroalkanes:

1-Azido-2-iodoethane: Similar to this compound but with an iodine atom instead of chlorine.

2-Azidoethyl methyl sulfonate: Another azidoalkane with a sulfonate group instead of chlorine.

2-Chloroethyl azide: A compound with similar functional groups but different structural arrangement.

The uniqueness of this compound lies in its combination of azido and chloro functionalities, which provide a versatile platform for various chemical transformations and applications.

生物活性

1-Azido-2-chloroethane (CAS No. 53422-48-3) is a chemical compound with the molecular formula C₂H₄ClN₃ and a molecular weight of 105.527 g/mol. It is characterized by the presence of both an azide group (-N₃) and a chloroethyl moiety, which contribute to its potential biological activity and applications in synthetic organic chemistry and medicinal chemistry.

This compound can be synthesized through various methods, often involving the reaction of chloroethane with sodium azide under controlled conditions. The synthesis typically requires careful handling due to the potential formation of hazardous by-products.

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 53422-48-3 |

| Molecular Formula | C₂H₄ClN₃ |

| Molecular Weight | 105.527 g/mol |

Antibacterial Properties

Research has indicated that compounds containing azide functionalities, including this compound, exhibit varying degrees of antibacterial activity. A study assessing the cytotoxic effects of azido compounds on different cell lines demonstrated that some derivatives can inhibit bacterial growth effectively while maintaining low toxicity to mammalian cells .

Table 1: Cytotoxicity of Azido Compounds

| Compound | Cell Line Tested | IC₅₀ (µM) |

|---|---|---|

| Diazide Compound | M-HeLa | 90 |

| Monazide Compound | Vero | >100 |

| Hyperbranched Polymers | FetMSC | >280 |

The biological mechanisms underlying the activity of this compound are still under investigation. However, it is believed that the azide group may participate in bioorthogonal reactions, allowing for selective labeling and modification of biomolecules without disrupting native biological processes. This property makes it particularly valuable in drug delivery systems and imaging applications .

Case Studies and Research Findings

- Study on Reactivity with Biological Molecules : A study demonstrated that this compound could serve as a bioorthogonal handle for labeling biomolecules in living systems. Through click chemistry techniques, researchers were able to selectively attach fluorescent labels to proteins, facilitating real-time imaging of cellular processes .

- Toxicity Assessment : In another study focusing on the cytotoxic effects of azido compounds, it was found that while some derivatives exhibited significant antibacterial properties, they also showed varying levels of toxicity across different cell lines. This highlights the importance of structural modifications in optimizing both efficacy and safety for potential therapeutic applications .

- Synthetic Applications : The compound has been utilized in the synthesis of more complex molecules, including pyrazole derivatives with promising biological activities. The azide functionality allows for further functionalization through click chemistry, expanding its utility in medicinal chemistry .

属性

IUPAC Name |

1-azido-2-chloroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClN3/c3-1-2-5-6-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMHDXMAZYSQLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10466774 | |

| Record name | Ethane, 1-azido-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53422-48-3 | |

| Record name | Ethane, 1-azido-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。